molecular formula C12H10N4O4 B1364994 1,4-Benzenediamine, N-(2,4-dinitrophenyl)- CAS No. 6373-73-5

1,4-Benzenediamine, N-(2,4-dinitrophenyl)-

Cat. No. B1364994
CAS RN: 6373-73-5
M. Wt: 274.23 g/mol
InChI Key: JMDHCJDATBJFJS-UHFFFAOYSA-N
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Description

“1,4-Benzenediamine, N-(2,4-dinitrophenyl)-” is a chemical compound with the molecular formula C12H10N4O4. It is related to 1,4-Benzenediamine, N,N’-diphenyl- which has the molecular formula C18H16N2 .

Scientific Research Applications

Synthesis Applications

  • Synthesis of O-(2,4-dinitrophenyl)hydroxylamine: A highly efficient two-step synthesis of O-(2,4-dinitrophenyl)hydroxylamine, a compound related to 1,4-Benzenediamine, N-(2,4-dinitrophenyl)-, has been developed. This synthesis has been shown to be effective in aminating various substituted pyridines, leading to polysubstituted N-benzoyliminopyridinium ylides (Legault & Charette, 2003).

Biomedical Research

  • Formation of Immunoglobulin G Dimers and Trimers: A bivalent affinity label, bis(alpha-bromoacetyl-epsilon-2,4-dinitrophenyllysylproline)ethylenediamine, related to 1,4-Benzenediamine, N-(2,4-dinitrophenyl)-, has been synthesized and used to create covalently cross-linked dimers and trimers of anti-2,4-dinitrophenyl antibodies. These complexes have potential applications as sensitive probes in immune effector functions (Segal & Hurwitz, 1976).

Material Science

  • Use in Polyurethane and Polyamide Production

    The 1,4-Benzenediamine derivative is used in the production of polyurethanes and polyamides. These polymers, especially those derived from p-Phenylenediamine, are known for their exceptional tensile strength and are used in various industries, including the photographic and dye industries (Layer, 2000).

  • Elaboration of Oligoaniline Thin Films

    Thin films of vacuum sublimated [4-(phenylamino) phenyl]-1,4-benzenediamine, a compound related to 1,4-Benzenediamine, N-(2,4-dinitrophenyl)-, have been created with potential applications in sensor devices. The study of their structural organization offers insights into materials science (Poncet et al., 2004).

Chemistry and Reaction Studies

  • Electrophilic Amination Studies

    O-(2,4-Dinitrophenyl)hydroxylamine, a compound related to 1,4-Benzenediamine, N-(2,4-dinitrophenyl)-, has been used to study electrophilic amination of active sites in enzymes. This research helps understand enzyme function and modification (D’Silva, Williams & Massey, 1986).

  • Investigation of Reaction Mechanisms

    The reaction rates and mechanisms of 2,4-dinitrophenyl X-substituted benzoates with primary amines have been studied, providing valuable insights into the effects of amine nature and substituents on reaction mechanisms (Um et al., 2004).

properties

IUPAC Name

4-N-(2,4-dinitrophenyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O4/c13-8-1-3-9(4-2-8)14-11-6-5-10(15(17)18)7-12(11)16(19)20/h1-7,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDHCJDATBJFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064288
Record name N-(2,4-Dinitrophenyl)benzene-1,4-diamine
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Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Benzenediamine, N-(2,4-dinitrophenyl)-

CAS RN

6373-73-5
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Record name 1,4-Benzenediamine, N1-(2,4-dinitrophenyl)-
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Record name 1,4-Benzenediamine, N1-(2,4-dinitrophenyl)-
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Record name N-(2,4-Dinitrophenyl)benzene-1,4-diamine
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Record name N-(2,4-dinitrophenyl)benzene-1,4-diamine
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Record name N-(2,4-Dinitrophenyl)-1,4-phenylenediamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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